N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}propanamide
Description
N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}propanamide is a synthetic small molecule characterized by a pyrimidine core substituted with a pyrrolidine moiety and a propanamide side chain. The propanamide substituent enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-2-12(17)14-9-10-13-6-5-11(15-10)16-7-3-4-8-16/h5-6H,2-4,7-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZFOEBAVDWTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC=CC(=N1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}propanamide typically involves the following steps:
Formation of Pyrrolidine Derivative: The initial step involves the reaction of pyrrolidine with 2-chloropyrimidine under basic conditions to form 4-(pyrrolidin-1-yl)pyrimidine.
Alkylation: The 4-(pyrrolidin-1-yl)pyrimidine is then subjected to alkylation with a suitable alkyl halide, such as bromoacetaldehyde, to introduce the methyl group at the 2-position of the pyrimidine ring.
Amidation: The final step involves the reaction of the alkylated pyrimidine derivative with propanoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}propanamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding N-oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Amine derivatives of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Studied for its potential as a modulator of biological pathways, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}propanamide, we analyze structurally related pyridine and pyrimidine derivatives from the Catalog of Pyridine Compounds . Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Hypothesized Biological Role |
|---|---|---|---|---|
| This compound (Target) | Pyrimidine | - Pyrrolidin-1-yl at C4 - Propanamide at C2-methyl |
~278.34 | Kinase inhibition, enzyme modulation |
| 4-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine | Pyridine | - Chloro at C2 - Dimethoxymethyl at C3 - TBDMS-protected pyrrolidine |
~483.11 | Protease inhibition, metabolic probe |
| N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide | Pyridine | - Chloro at C2 - Pivalamide at C4 - TBDMS-protected pyrrolidine |
~509.15 | Antibacterial candidate, solubility enhancer |
Key Observations:
This may enhance binding affinity to ATP-binding pockets in kinases . Pyridine derivatives (e.g., entries 2–3) exhibit reduced aromatic polarity but improved metabolic stability due to fewer reactive sites.
Substituent Effects: The propanamide group in the target compound increases hydrophilicity (clogP ~1.2) compared to the lipophilic pivalamide (clogP ~2.8) in entry 3, suggesting divergent pharmacokinetic profiles.
Biological Implications :
- The target compound’s pyrrolidine moiety may engage in hydrophobic interactions with protein pockets, whereas chlorinated pyridine derivatives (entries 2–3) could act as electrophilic warheads in covalent inhibition strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
